molecular formula C27H20Cl2N2O2 B11539303 2-[4-(benzyloxy)phenyl]-3-(3,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

2-[4-(benzyloxy)phenyl]-3-(3,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11539303
M. Wt: 475.4 g/mol
InChI Key: HUAABMFWCYBUCP-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-3-(3,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)phenyl]-3-(3,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Substituents: The benzyloxy and dichlorophenyl groups are introduced through nucleophilic substitution reactions. For instance, the benzyloxy group can be added via a Williamson ether synthesis, where a phenol reacts with benzyl chloride in the presence of a base.

    Final Cyclization: The final step involves the cyclization of the substituted intermediates to form the dihydroquinazolinone structure. This can be achieved through heating with suitable catalysts or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Benzoquinones and other oxidized derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(benzyloxy)phenyl]-3-(3,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its quinazolinone core, which is known for its activity in various biological systems. It could be investigated for potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. The presence of the dichlorophenyl group suggests potential activity against certain pathogens or cancer cells, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)phenyl]-3-(3,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazolinone core could inhibit certain enzymes, while the benzyloxy and dichlorophenyl groups might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: A simpler analogue with similar biological activity.

    3-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one: A related compound with a single chlorine substitution.

    2-[4-(Methoxy)phenyl]-3-(3,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one: A compound with a methoxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of 2-[4-(benzyloxy)phenyl]-3-(3,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The combination of the benzyloxy and dichlorophenyl groups with the quinazolinone core could result in enhanced activity or selectivity in various applications.

Properties

Molecular Formula

C27H20Cl2N2O2

Molecular Weight

475.4 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-2-(4-phenylmethoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C27H20Cl2N2O2/c28-23-15-12-20(16-24(23)29)31-26(30-25-9-5-4-8-22(25)27(31)32)19-10-13-21(14-11-19)33-17-18-6-2-1-3-7-18/h1-16,26,30H,17H2

InChI Key

HUAABMFWCYBUCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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